An In-depth Technical Guide to 1,4-Dichloropentane: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1,4-Dichloropentane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-dichloropentane (CAS No: 626-92-6), a halogenated alkane with applications as an intermediate in organic synthesis. This document details its physicochemical characteristics, spectral data, and reactivity, including protocols for its synthesis and typical reactions. Furthermore, it explores its relevance in the context of drug development, particularly in the synthesis of analogous structures for active pharmaceutical ingredients.
Introduction
Physical and Chemical Properties
The physical and chemical properties of 1,4-dichloropentane are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 1: General and Physical Properties of 1,4-Dichloropentane
| Property | Value | Reference(s) |
| CAS Number | 626-92-6 | |
| Molecular Formula | C5H10Cl2 | |
| Molecular Weight | 141.04 g/mol | |
| Appearance | Colorless liquid/oil | [1][4] |
| Boiling Point | 162 °C (at 760 mmHg) | [4] |
| Melting Point | -75.05 °C (estimate) | [4] |
| Density | 1.05 - 1.07 g/cm³ | [4] |
| Refractive Index | ~1.4480 | [4] |
| Solubility | Low solubility in water; Soluble in organic solvents like chloroform and methanol. | [1][4] |
| Flash Point | 44.8 °C | - |
| Vapor Pressure | 2.89 mmHg at 25 °C | - |
Table 2: Spectral Data of 1,4-Dichloropentane
| Spectroscopic Technique | Key Features and Predicted Peaks | Reference(s) |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ ~4.1 ppm (m, 1H, CHCl), δ ~3.6 ppm (t, 2H, CH₂Cl), δ ~1.8-2.2 ppm (m, 4H, CH₂CH₂), δ ~1.5 ppm (d, 3H, CH₃). | [5][6][7] |
| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ ~60-65 ppm (CHCl), δ ~45-50 ppm (CH₂Cl), δ ~30-35 ppm (CH₂), δ ~20-25 ppm (CH₂), δ ~20-25 ppm (CH₃). | [8][9] |
| Infrared (IR) | Predicted peaks (cm⁻¹): ~2850-3000 (C-H stretch), ~1450 & ~1375 (C-H bend), ~600-800 (C-Cl stretch). | [10][11][12] |
| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 140. Fragmentation patterns would involve loss of Cl (m/z 105) and subsequent alkyl chain fragmentation. |
Chemical Reactivity and Synthesis
1,4-Dichloropentane exhibits reactivity typical of alkyl halides, primarily undergoing nucleophilic substitution and elimination reactions.[1] The presence of both a primary and a secondary chloride offers pathways for differential reactivity under controlled conditions.
Nucleophilic Substitution Reactions
Both chlorine atoms in 1,4-dichloropentane can be displaced by nucleophiles. The primary chloride is more susceptible to SN2 reactions due to less steric hindrance.
Example Reaction: Finkelstein Reaction
Elimination Reactions
In the presence of a strong, bulky base, 1,4-dichloropentane can undergo elimination reactions to form alkenes. The use of a hindered base like potassium tert-butoxide favors the formation of the less substituted (Hofmann) product.[3][15]
Experimental Protocols
Detailed experimental procedures are essential for the safe and efficient use of 1,4-dichloropentane.
Synthesis of 1,4-Dichloropentane
A common method for the synthesis of dichlorinated alkanes is the reaction of the corresponding diol with a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, or with concentrated hydrochloric acid.[16] An alternative green chemistry approach involves the regiocontrolled opening of 2-methyltetrahydrofuran using a suitable reagent.[17][18]
Protocol: Synthesis from 1,4-Pentanediol with Thionyl Chloride
-
Materials: 1,4-pentanediol, thionyl chloride, pyridine, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve 1,4-pentanediol in an appropriate solvent like diethyl ether.
-
Cool the flask in an ice bath and add pyridine.
-
Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic and will produce HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the mixture and carefully pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 1,4-dichloropentane can be purified by fractional distillation under reduced pressure.
-
Relevance in Drug Development
While 1,4-dichloropentane itself is not an active pharmaceutical ingredient, its structural motifs are present in several important drugs. It serves as a valuable synthon for creating substituted pentane backbones.
A prominent example is the antimalarial drug Chloroquine . The side chain of chloroquine is N',N'-diethyl-pentane-1,4-diamine.[19] This diamine can be synthesized from precursors that are structurally related to 1,4-dichloropentane. The synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with this side chain.[1][19][20][21] Understanding the reactivity of 1,4-dichloropentane provides a basis for developing synthetic routes to chloroquine and its derivatives.[16]
Safety and Handling
1,4-Dichloropentane is a flammable liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing and reducing agents. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
1,4-Dichloropentane is a valuable bifunctional intermediate in organic synthesis. Its physical properties, spectral characteristics, and chemical reactivity are well-defined, allowing for its effective use in the construction of more complex molecules. Its structural relationship to the side chain of important pharmaceuticals like chloroquine highlights its relevance in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.
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